molecular formula C22H25Cl2N3O3 B606366 Brilaroxazine CAS No. 1239729-06-6

Brilaroxazine

Cat. No.: B606366
CAS No.: 1239729-06-6
M. Wt: 450.4 g/mol
InChI Key: PMKMNTBZJOXTJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .

Mode of Action

This compound acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, this compound can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .

Pharmacokinetics

This compound has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .

Action Environment

For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on this compound in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .

Biochemical Analysis

Biochemical Properties

Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brilaroxazine involves multiple steps, starting with the preparation of the core benzoxazinone structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Brilaroxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, potentially leading to novel derivatives with unique properties .

Scientific Research Applications

Brilaroxazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Brilaroxazine

This compound’s unique receptor binding profile, including its high affinity for multiple serotonin and dopamine receptors, sets it apart from other antipsychotics. Its ability to modulate both serotonin and dopamine systems with reduced side effects makes it a promising candidate for treating various neuropsychiatric disorders .

Properties

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136921
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239729-06-6
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilaroxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILAROXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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